4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl ethyl ether
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Overview
Description
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl ethyl ether is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole ring and a sulfonyl group attached to an ethoxy-isopropylphenyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl ethyl ether typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Ethoxy-Isopropylphenyl Moiety: This step involves the coupling of the ethoxy-isopropylphenyl group to the benzotriazole ring, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl ethyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzotriazole ring and the phenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole ring or phenyl moiety .
Scientific Research Applications
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl ethyl ether has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl ethyl ether involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzotriazole ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of a benzotriazole ring.
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a benzotriazole ring.
Uniqueness
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-isopropylphenyl ethyl ether is unique due to the presence of the benzotriazole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H19N3O3S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-17-10-9-13(11-14(17)12(2)3)24(21,22)20-16-8-6-5-7-15(16)18-19-20/h5-12H,4H2,1-3H3 |
InChI Key |
OKUFCRAGYZYETD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
Origin of Product |
United States |
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